molecular formula C13H14N2O2S B4433914 N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide

N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide

Cat. No.: B4433914
M. Wt: 262.33 g/mol
InChI Key: MXXIFMBLLBDBEH-UHFFFAOYSA-N
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Description

“N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide” is a chemical compound that has been studied for its potential therapeutic applications . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is synthesized from 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide in an aqueous medium .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide in an aqueous medium . In a parallel scheme, a series of (un)substituted benzoic acids was converted sequentially into respective esters, acid hydrazides, and then into 1,3,4-oxadiazole heterocyclic cores . The electrophile was coupled with the aforementioned 1,3,4-oxadiazoles to obtain the targeted bi-heterocycles .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by detailed analyses, including X-ray crystallography and NMR spectroscopy . These analyses help in understanding the spatial arrangement of atoms within the molecule and the nature of chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can exhibit a range of reactivities depending on the functional groups present . These reactions are pivotal in modifying the compound for specific purposes, such as enhancing its biological activity .


Physical and Chemical Properties Analysis

The physical properties of “this compound”, including melting points, boiling points, and solubility, are crucial for their practical applications. These properties are influenced by the molecular structure and can affect the compound’s behavior in biological systems.

Mechanism of Action

The enzyme inhibition study of these molecules was carried out against four enzymes, namely, acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease . The interactions of these compounds with respective enzymes were recognized by their in silico study .

Future Directions

The future directions for the study of “N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide” could involve further exploration of its potential therapeutic applications. More research is needed to fully understand its mechanism of action and to determine its safety and efficacy in various biological systems .

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-8-14-13(18-9)15-12(16)10(2)17-11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXIFMBLLBDBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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